molecular formula C6H15ClN2S B13778944 2-Thiomorpholin-4-ylethanamine;hydrochloride CAS No. 53515-37-0

2-Thiomorpholin-4-ylethanamine;hydrochloride

Cat. No.: B13778944
CAS No.: 53515-37-0
M. Wt: 182.72 g/mol
InChI Key: BBRPPEHBTLTJHA-UHFFFAOYSA-N
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Description

2-Thiomorpholinoethanamine hydrochloride is a chemical compound with the molecular formula C6H15ClN2S. It is a heterocyclic organic compound that contains a thiomorpholine ring, which is a six-membered ring with sulfur and nitrogen atoms. This compound is often used in various chemical and biological research applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Thiomorpholinoethanamine hydrochloride can be synthesized through several methods. One common synthetic route involves the reaction of thiomorpholine with ethylene oxide, followed by the addition of hydrochloric acid to form the hydrochloride salt. The reaction conditions typically involve heating the reactants in a suitable solvent such as diethyl ether or N,N-dimethylformamide (DMF) at controlled temperatures.

Industrial Production Methods

In industrial settings, the production of 2-Thiomorpholinoethanamine hydrochloride may involve large-scale reactions using similar synthetic routes. The process may include steps such as purification through recrystallization from solvents like methanol or ethanol to obtain the desired purity and yield.

Chemical Reactions Analysis

Types of Reactions

2-Thiomorpholinoethanamine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the thiomorpholine ring can be modified with different substituents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in aqueous solution or potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in diethyl ether.

    Substitution: Nucleophiles such as amines or thiols in solvents like DMF or dichloromethane.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or other reduced derivatives.

Scientific Research Applications

2-Thiomorpholinoethanamine hydrochloride has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of various heterocyclic compounds.

    Biology: Employed in the study of enzyme inhibitors and receptor ligands.

    Medicine: Investigated for its potential therapeutic effects, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-Thiomorpholinoethanamine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use. For example, in medicinal chemistry, it may inhibit certain enzymes involved in disease pathways.

Comparison with Similar Compounds

2-Thiomorpholinoethanamine hydrochloride can be compared with other similar compounds, such as:

    4-Thiomorpholineethanamine: Similar structure but different functional groups.

    2-(3-Chlorophenyl)-2-thiomorpholinoethanamine hydrochloride: Contains a chlorophenyl group, leading to different chemical properties and applications.

The uniqueness of 2-Thiomorpholinoethanamine hydrochloride lies in its specific ring structure and the presence of both sulfur and nitrogen atoms, which confer distinct reactivity and biological activity.

Conclusion

2-Thiomorpholinoethanamine hydrochloride is a versatile compound with significant applications in chemistry, biology, medicine, and industry. Its unique structure and reactivity make it a valuable tool in various research and industrial processes. Understanding its preparation methods, chemical reactions, and mechanism of action can further enhance its utility in scientific advancements.

Properties

CAS No.

53515-37-0

Molecular Formula

C6H15ClN2S

Molecular Weight

182.72 g/mol

IUPAC Name

2-thiomorpholin-4-ylethanamine;hydrochloride

InChI

InChI=1S/C6H14N2S.ClH/c7-1-2-8-3-5-9-6-4-8;/h1-7H2;1H

InChI Key

BBRPPEHBTLTJHA-UHFFFAOYSA-N

Canonical SMILES

C1CSCCN1CCN.Cl

Origin of Product

United States

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